molecular formula C15H17N3O2S B2944193 (E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide CAS No. 2035018-39-2

(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide

Cat. No.: B2944193
CAS No.: 2035018-39-2
M. Wt: 303.38
InChI Key: PCNVMVNDIMCMAV-DHZHZOJOSA-N
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Description

(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, combining a tetrahydropyrazolopyridine scaffold with an (E)-ethenesulfonamide electrophilic warhead. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety is a privileged structure in the design of kinase inhibitors, as evidenced by its use in patented compounds targeting oncogenic kinases like ROS1 . This nitrogen-rich, bicyclic heterocycle provides a versatile platform for interacting with enzyme active sites. The (E)-ethenesulfonamide group serves as a key functional moiety, acting as a Michael acceptor that can form covalent bonds with nucleophilic cysteine residues in biological targets . This mechanism is strategically employed in the development of covalent inhibitors, which can offer enhanced potency and prolonged duration of action. Compounds featuring this warhead are explored in various therapeutic areas, including oncology and inflammation . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this high-purity compound to probe novel biological pathways and develop new therapeutic agents.

Properties

IUPAC Name

(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-21(20,11-8-13-4-2-1-3-5-13)17-14-7-10-18-15(12-14)6-9-16-18/h1-6,8-9,11,14,17H,7,10,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVMVNDIMCMAV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H16_{16}N4_{4}O2_{2}S

This compound features a sulfonamide group which is known for its biological relevance and activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways that are crucial for various physiological responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of tetrahydropyrazolo compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation in preclinical models.
  • Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Anticancer Study : A study involving this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic use.
  • Neuroprotection : In a model of neurodegeneration induced by oxidative stress in neuronal cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Key Substituents Functional Groups Reference
(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide (Target Compound) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Phenyl ethenesulfonamide Sulfonamide, vinyl linkage N/A
5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Phenyl, trifluoromethyl CF₃, aryl
N-(pyridin-3-ylmethyl)-5-thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Thien-2-yl, trifluoromethyl, pyridin-3-ylmethyl Carboxamide, CF₃, heteroaryl
9-aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 16a) Fused pyrazolo-triazolo-pyrimidine 4-Nitrophenyl, 4-fluorophenyl Nitro, halogenated aryl

Key Observations:

  • 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine () shares a similar bicyclic core but lacks the sulfonamide moiety, which may reduce solubility or target engagement .

Pharmacological Activity

Compounds with tetrahydropyrazolo cores are frequently explored for central nervous system (CNS) targets. In a high-throughput KOR agonist screen (), analogs like 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine demonstrated moderate activity, though exact EC₅₀ values for the target compound are unspecified . The sulfonamide group in the target compound may enhance KOR binding via interactions with basic residues in the receptor’s active site, a hypothesis supported by the superior activity of sulfonamide-containing CNS drugs over carboxamides .

Physicochemical Properties

  • Melting Points: Analogs in exhibit high melting points (e.g., 16a: >340°C), attributed to nitro groups and fused aromatic systems . The target compound’s sulfonamide and less rigid structure may lower its melting point, improving processability.
  • Solubility: Sulfonamides generally exhibit higher aqueous solubility than carboxamides or nitro derivatives due to their acidic protons, suggesting the target compound may have favorable bioavailability .

Q & A

Q. Advanced

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to minimize side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility, while additives like DMAP may improve reaction rates.
  • Temperature Control : Maintain 0–25°C during coupling to prevent epimerization or decomposition.
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound amines) to remove excess reagents .

What mechanistic hypotheses exist for this compound’s biological activity, and how can they be validated?

Q. Advanced

  • Photodynamic Therapy (PDT) : Structural analogs (e.g., pyrazolo-pyridine-fused chlorins) generate reactive oxygen species (ROS) under light, targeting cancer stem cells. Validate via:
    • ROS assays (e.g., DCFH-DA fluorescence) .
    • Cellular uptake studies (confocal microscopy with fluorescent tags).
  • Enzyme Inhibition : The sulfonamide group may inhibit kinases or hydrolases. Use:
    • Kinase profiling panels (e.g., Eurofins KinaseProfiler) .
    • Crystallography to map binding interactions .

How does structural modification of the pyrazolo-pyridine core influence target selectivity?

Q. Advanced

  • Trifluoromethyl Groups : Enhance metabolic stability and hydrophobic interactions, as seen in Zanubrutinib (anti-cancer) .
  • Aldehyde Substituents : Improve targeting of cancer stem cells by forming Schiff bases with cellular proteins .
  • Ethenesulfonamide Geometry : The E-isomer ensures optimal spatial alignment with binding pockets. Compare with Z-isomer via molecular docking .

What challenges arise in interpreting conflicting bioactivity data across studies?

Q. Advanced

  • Structural Analog Variability : For example, Pyraclonil (herbicidal) vs. PDT-active chlorins differ in substituents (chloro vs. aldehyde groups) .
  • Assay Conditions : Discrepancies in cell lines (e.g., endometrial vs. leukemia models) or ROS detection methods.
  • Resolution : Perform head-to-head comparisons under standardized protocols and use isogenic cell lines.

What strategies are recommended for in vivo pharmacokinetic (PK) studies of this compound?

Q. Advanced

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO/90% PEG-300) based on Zanubrutinib’s formulation .
  • Metabolic Stability : Conduct microsomal assays (human/rodent liver microsomes) to identify CYP450-mediated oxidation hotspots.
  • Biodistribution : Radiolabel the sulfonamide group (³H or ¹⁴C) for tissue-specific tracking .

How should researchers handle toxicity and storage concerns for this compound?

Q. Basic

  • Storage : -20°C in airtight containers under nitrogen to prevent hydrolysis .
  • Safety Protocols :
    • Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .
    • Avoid aqueous workups unless pH-controlled (sulfonamide degradation at extremes).

What analytical methods are critical for detecting synthetic byproducts?

Q. Advanced

  • LC-MS/MS : Identify dimers or oxidation byproducts (e.g., sulfonic acid derivatives).
  • NMR Relaxation Experiments : Detect trace stereoisomers (e.g., Z-isomer) .
  • XRD : Confirm crystal purity and polymorphic forms .

How can functionalization of the ethenesulfonamide group expand therapeutic applications?

Q. Advanced

  • Bioconjugation : Attach fluorescent dyes (e.g., Cy5) for theranostic applications.
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) for controlled release .

What computational tools aid in predicting this compound’s ADMET profile?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., Desmond or GROMACS).
  • QSAR Models : Train on pyrazolo-pyridine datasets to forecast toxicity (e.g., LD50) .
  • Docking Software (AutoDock Vina) : Predict binding affinities for off-target proteins .

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